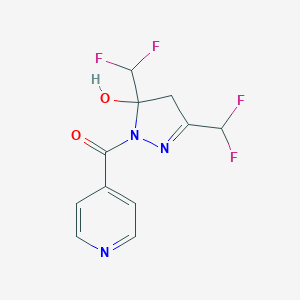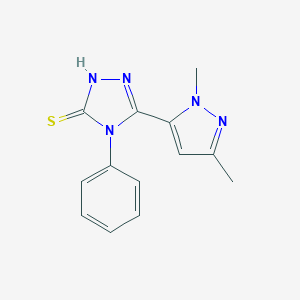![molecular formula C16H19N5O6S B455163 N~1~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE](/img/structure/B455163.png)
N~1~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a complex organic compound that features a morpholinosulfonyl group, a nitro-substituted pyrazole ring, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and a 1,3-dicarbonyl compound.
Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Morpholinosulfonyl Group: This step involves the reaction of the phenyl ring with morpholine and sulfonyl chloride under basic conditions.
Formation of the Propanamide Backbone: The final step involves the coupling of the pyrazole derivative with a suitable propanamide precursor under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The morpholinosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH).
Major Products
Reduction: Amino-substituted pyrazole derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
N~1~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Agrochemistry: It shows promise as an insecticide targeting specific insect receptors.
Materials Science: It is explored for its potential use in the development of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N1-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide .
- 2-(5-(4-chlorostyryl)-1-(penta-1,3-dien-2-yl)-1H-pyrazol-3-yl)phenol .
Uniqueness
N~1~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to its combination of a morpholinosulfonyl group and a nitro-substituted pyrazole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H19N5O6S |
|---|---|
Molecular Weight |
409.4g/mol |
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-3-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C16H19N5O6S/c22-16(5-6-19-12-14(11-17-19)21(23)24)18-13-1-3-15(4-2-13)28(25,26)20-7-9-27-10-8-20/h1-4,11-12H,5-10H2,(H,18,22) |
InChI Key |
WZNGCIXHUPPLLZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=C(C=N3)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B455080.png)
![Diisopropyl 5-({4-[(2-bromophenoxy)methyl]benzoyl}amino)isophthalate](/img/structure/B455083.png)
![2-Amino-4-{4-[(4-bromophenoxy)methyl]-5-ethyl-2-thienyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B455084.png)
![2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B455086.png)

![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B455088.png)
![4-[(2-bromophenoxy)methyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide](/img/structure/B455089.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B455092.png)
![4-[(3-bromophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B455094.png)
![2-{[4-(4-chlorophenyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B455097.png)

![(2E)-5-(4-methoxyphenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455099.png)
![5-(3,4-dimethylphenyl)-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B455100.png)
![methyl (13E)-13-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B455101.png)
